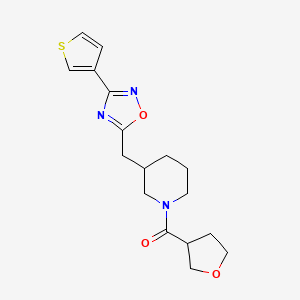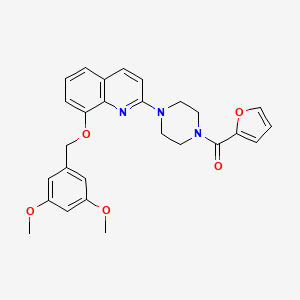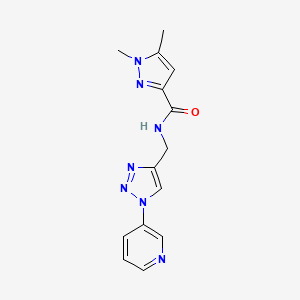
2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as CEP-26401 and belongs to the class of pyridine carboxamides.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide involves the modulation of various ion channels and receptors involved in pain signaling pathways. This compound acts as an antagonist of the α7 nicotinic acetylcholine receptor and the TRPA1 ion channel. By blocking these receptors, CEP-26401 can reduce the activity of pain signaling pathways, resulting in the reduction of pain.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce significant biochemical and physiological effects. This compound has been shown to reduce pain sensitivity in animal models of neuropathic pain. Additionally, CEP-26401 has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide in lab experiments is its specificity for the α7 nicotinic acetylcholine receptor and the TRPA1 ion channel. This compound can selectively block these receptors without affecting other ion channels and receptors, making it a valuable tool for studying pain signaling pathways. However, one of the limitations of using CEP-26401 in lab experiments is its limited solubility in water, which can make it challenging to administer.
Future Directions
There are several future directions for the research on 2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide. One of the significant directions is the development of more potent and selective compounds that can target the α7 nicotinic acetylcholine receptor and the TRPA1 ion channel. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in other conditions, such as cancer and inflammation. Furthermore, the development of more efficient synthesis methods for CEP-26401 can also facilitate its use in future research studies.
In conclusion, this compound is a chemical compound that has shown potential therapeutic applications in various scientific research studies, particularly in the treatment of neuropathic pain. This compound acts as an antagonist of the α7 nicotinic acetylcholine receptor and the TRPA1 ion channel, resulting in the reduction of pain. Further research is needed to investigate the potential therapeutic applications of this compound in other conditions and the development of more potent and selective compounds.
Synthesis Methods
The synthesis of 2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide is a multi-step process that involves the reaction of various starting materials. The first step involves the reaction of 2-chloropyridine with tert-butyl acetate and sodium hydride to form 2-chloro-4-tert-butoxypyridine. This intermediate is then reacted with isobutylamine and propan-2-ol to form this compound.
Scientific Research Applications
2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide has shown potential therapeutic applications in various scientific research studies. One of the significant applications of this compound is in the treatment of neuropathic pain. Studies have shown that CEP-26401 can modulate the activity of ion channels and receptors involved in pain signaling pathways, resulting in the reduction of pain. Additionally, this compound has also demonstrated potential in the treatment of anxiety and depression.
properties
IUPAC Name |
2-chloro-N-(2-methylpropyl)-N-propan-2-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-9(2)8-16(10(3)4)13(17)11-5-6-15-12(14)7-11/h5-7,9-10H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAKYLHJCVUSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C(C)C)C(=O)C1=CC(=NC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethylphenyl)prop-2-enoate](/img/structure/B3001636.png)
![(4-benzyl-3-((4-chlorophenyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B3001637.png)

![2-[(1-methyl-2-propenyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3001641.png)

![N-(3,4-dimethoxyphenethyl)-2-(3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![2-chloro-N-[(3-chlorophenyl)methyl]-N-methylacetamide](/img/structure/B3001647.png)
![2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3001648.png)
![Tert-butyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3001651.png)
![Methyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B3001654.png)

![2-Chloro-5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3001657.png)
